Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Process Chemistry Kinase Inhibitor Synthesis Scale-up

Researchers seeking systematic SAR exploration of benzoxazepine kinase inhibitors often face high costs and lead times for pre-functionalized analogs. This unsubstituted Boc-protected core enables late-stage diversification at C-7, C-8, and C-9 via electrophilic substitution, supporting 50-100 analog libraries from a single intermediate. • Eliminates 30-60% cost premium of pre-functionalized derivatives • Enables divergent synthesis for PI3K/mTOR and bromodomain targets • Reduces inventory complexity by replacing 4-6 pre-functionalized building blocks

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B13256655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2=CC=CC=C2C1
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-9-17-12-7-5-4-6-11(12)10-15/h4-7H,8-10H2,1-3H3
InChIKeyGDDGRJRBNGGSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Benzoxazepine Core: Kinase & Bromodomain Inhibitor Scaffold


Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS 1474094-48-8) is a Boc-protected, fully saturated 1,4-benzoxazepine building block with molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, providing the unsubstituted tetrahydro-1,4-benzoxazepine core that is a privileged scaffold in kinase inhibitor design, particularly for mTOR, PI3K, and bromodomain targets [1][2]. Its tert-butyl carbamate (Boc) protecting group allows for orthogonal deprotection and subsequent N-functionalization, making it a strategic starting material for divergent library synthesis .

Boc-protected core for orthogonal N-deprotection in library synthesis
Privileged scaffold for mTOR, PI3K, and bromodomain inhibitor design
Unsubstituted scaffold allows late-stage diversification at C-7, C-8, C-9

Unsubstituted vs. Pre-functionalized Benzoxazepine: Synthetic Strategy


Although many substituted benzoxazepine intermediates are commercially available (e.g., 7-bromo, 8-bromo, 7-fluoro derivatives), directly sourcing a pre-functionalized analog eliminates the critical advantage of divergent synthesis from a single, unsubstituted core [1]. The unsubstituted tetrahydrobenzoxazepine scaffold allows for late-stage diversification at multiple positions (C-7, C-8, C-9) via electrophilic aromatic substitution or directed metalation, enabling the construction of focused compound libraries from one common intermediate [2]. In contrast, pre-functionalized analogs lock the user into a single substitution pattern and often carry a cost premium of 30–60% per gram, with longer lead times for specialized derivatives . For programs requiring systematic SAR exploration, the unsubstituted Boc-protected core provides superior synthetic economy and flexibility [3].

Target
Pre-functionalized Analog
Unsubstituted core permits divergent late-stage functionalization
Locks substitution pattern; limited SAR exploration
Typically more cost-effective and shorter lead time
Often 30–60% higher cost per gram with longer lead times
Purity ≥95%; cleaner impurity profile
Typical purity 90–93%; may contain halogenated impurities

Quantitative Evidence: Unsubstituted Core vs. Substituted Analogs


Multi-kg Scale Process Yield

The unsubstituted Boc-protected benzoxazepine core enables higher overall yields in telescoped processes compared to pre-functionalized bromo analogs. In the reported scale-up of an mTOR inhibitor, the 7-bromo intermediate (tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate) was prepared in 58% overall yield over multiple steps [1]. However, the unsubstituted core, when used directly without the bromination step, eliminates a halogenation sequence, potentially increasing overall yield by an estimated 10–15% and reducing step count by 1–2 synthetic operations [2]. This translates to a 20–30% reduction in process mass intensity (PMI) for programs that do not require the bromo handle for downstream coupling [2].

Process Yield
Method context
10–15% yield improvement, 1–2 fewer steps
Supports scale-up process efficiency assessment
Estimated from reported multi-kg telescoped processes
Process Chemistry Kinase Inhibitor Synthesis Scale-up

Batch-to-Batch Purity Consistency

Commercial batches of tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate are routinely supplied at 95% purity with accompanying NMR, HPLC, and GC analytical data . In contrast, substituted analogs (e.g., 7-bromo, 8-bromo derivatives) often exhibit lower purity (typically 90–93%) due to residual halogenated impurities that are difficult to remove by standard chromatography or crystallization . The unsubstituted core's simpler impurity profile allows for reliable use in subsequent transformations without the risk of cross-contamination from dehalogenation byproducts, which is particularly critical in cross-coupling reactions where palladium catalyst poisoning can occur [1].

Purity Consistency
Data to verify
95% vs. 90–93% purity
Purity difference may simplify downstream chemistry
Supplier specification; verify for critical cross-coupling steps
Quality Control Building Block Purity Reproducibility

SAR Library Diversity Advantage

The unsubstituted benzoxazepine core permits late-stage functionalization at multiple positions, supporting divergent SAR exploration. In the development of CBP/P300 bromodomain inhibitors, the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold was used as a central intermediate to generate over 50 analogs via direct functionalization, whereas pre-functionalized analogs (e.g., 7-substituted derivatives) limited the accessible chemical space to fewer than 15 analogs from the same starting material [1]. This represents a >3-fold increase in library diversity per gram of starting material when using the unsubstituted core [1]. For programs targeting multiple kinase or bromodomain targets, this flexibility translates directly into faster hit-to-lead timelines [2].

Library Diversity
Class-level inference
>50 analogs vs. <15 analogs
Supports broader SAR exploration from single batch
Based on CBP/P300 bromodomain program; may vary per target
Medicinal Chemistry SAR Exploration Library Synthesis

Optimal Applications of the Benzoxazepine Core


mTOR/PI3K Dual Inhibitor Optimization

In programs targeting the PI3K/mTOR pathway, the unsubstituted benzoxazepine core serves as the privileged scaffold for ATP-competitive inhibitor design. The Boc protecting group allows for controlled N-deprotection and subsequent coupling with diverse amide or sulfonamide fragments, as exemplified in the synthesis of clinical candidate XL388 [1]. Procuring the unsubstituted core enables medicinal chemists to explore C-7, C-8, and N-4 modifications independently, a strategy that would be precluded by pre-functionalized analogs that fix one substitution pattern [2].

CBP/P300 Bromodomain Inhibitor Development

The 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone has been validated as an N-acetyl-lysine mimetic scaffold for bromodomain inhibition. The unsubstituted Boc-protected core allows for systematic introduction of aromatic substituents at C-7 and C-9 to optimize binding affinity and selectivity, leading to chemical probes such as I-CBP112 [1]. Using the unsubstituted core ensures that all vector positions are available for SAR exploration, which is critical for achieving >100-fold selectivity over other bromodomain family members [2].

Multi-Target Kinase Library Synthesis

For core-facilities and CROs generating kinase-focused libraries, the unsubstituted benzoxazepine core is the most cost-effective starting material. It can be purchased in bulk (multi-gram to kilogram quantities) and diversified via parallel synthesis to produce 50–100 analogs per campaign [1]. This approach reduces inventory complexity, as a single building block replaces 4–6 different pre-functionalized analogs, and minimizes lead times for new target exploration [2].

Application
Selection Property
Validation Focus
mTOR/PI3K Inhibitor Design
Unsubstituted scaffold for ATP-competitive design
Kinase selectivity and target engagement assays
Bromodomain Inhibitor Development
N-acetyl-lysine mimetic scaffold
Bromodomain binding and selectivity profiling
Kinase-focused Library Synthesis
Divergent late-stage diversification
Library purity, diversity, and reproducibility
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